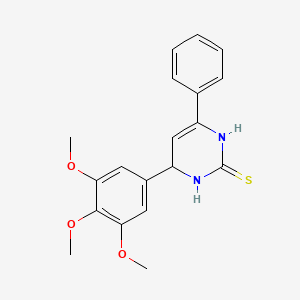![molecular formula C22H15ClN2O4 B11623692 4-{[2-(4-Chlorophenyl)-1,3-benzoxazol-6-yl]carbamoyl}phenyl acetate](/img/structure/B11623692.png)
4-{[2-(4-Chlorophenyl)-1,3-benzoxazol-6-yl]carbamoyl}phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[2-(4-Chlorophenyl)-1,3-benzoxazol-6-yl]carbamoyl}phenyl acetate is a complex organic compound that features a benzoxazole ring, a chlorophenyl group, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(4-Chlorophenyl)-1,3-benzoxazol-6-yl]carbamoyl}phenyl acetate typically involves multiple steps:
Formation of the Benzoxazole Ring: This can be achieved through the cyclization of 2-aminophenol with 4-chlorobenzoic acid under acidic conditions.
Carbamoylation: The benzoxazole derivative is then reacted with an isocyanate to introduce the carbamoyl group.
Acetylation: Finally, the phenyl group is acetylated using acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
4-{[2-(4-Chlorophenyl)-1,3-benzoxazol-6-yl]carbamoyl}phenyl acetate can undergo various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or amines.
Substitution: Products depend on the nucleophile used, such as methoxy derivatives when using sodium methoxide.
Scientific Research Applications
4-{[2-(4-Chlorophenyl)-1,3-benzoxazol-6-yl]carbamoyl}phenyl acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structure.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-{[2-(4-Chlorophenyl)-1,3-benzoxazol-6-yl]carbamoyl}phenyl acetate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in oxidative stress pathways.
Pathways Involved: It may modulate the activity of enzymes such as superoxide dismutase or catalase, thereby affecting the cellular redox state.
Comparison with Similar Compounds
Similar Compounds
4-{[2-(4-Chlorophenyl)-1,3-benzoxazol-6-yl]carbamoyl}phenyl acetate: shares similarities with other benzoxazole derivatives and chlorophenyl compounds.
Benzoxazole Derivatives: Compounds like 2-(4-chlorophenyl)benzoxazole.
Chlorophenyl Compounds: Compounds like 4-chlorophenyl acetate.
Uniqueness
Structural Features: The combination of a benzoxazole ring, a chlorophenyl group, and an acetate ester is unique and imparts specific chemical and physical properties.
Properties
Molecular Formula |
C22H15ClN2O4 |
|---|---|
Molecular Weight |
406.8 g/mol |
IUPAC Name |
[4-[[2-(4-chlorophenyl)-1,3-benzoxazol-6-yl]carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C22H15ClN2O4/c1-13(26)28-18-9-4-14(5-10-18)21(27)24-17-8-11-19-20(12-17)29-22(25-19)15-2-6-16(23)7-3-15/h2-12H,1H3,(H,24,27) |
InChI Key |
LTRNIVLMFVHFPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(O3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11623609.png)

![1-[2-(diethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11623622.png)
![5-(4-tert-butylphenyl)-3-hydroxy-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11623629.png)
![2-({5-Propyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(1,3,4-thiadiazol-2-YL)acetamide](/img/structure/B11623632.png)
![3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methoxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11623656.png)
![N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-(2-methylpropyl)glycinamide](/img/structure/B11623668.png)
![(2Z)-2-[(4-bromophenyl)imino]-N-(4-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11623677.png)
![diallyl 4-[3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11623679.png)
![Ethyl 5-acetyl-2-[(1-{[(4-chlorophenyl)carbonyl]amino}-2-oxo-2-phenylethyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B11623682.png)
![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-3-methyl-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide](/img/structure/B11623688.png)
![2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11623690.png)
![N-(4-methoxyphenyl)-2-(4-methylphenoxy)-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B11623693.png)
![N-[(2Z)-3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)prop-2-enoyl]tryptophan](/img/structure/B11623697.png)
